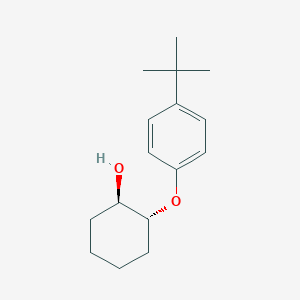

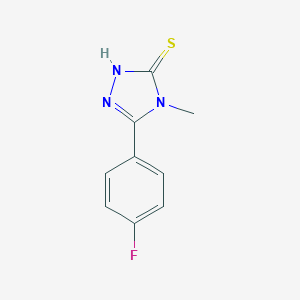

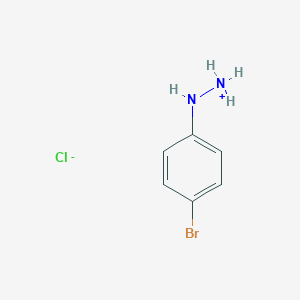

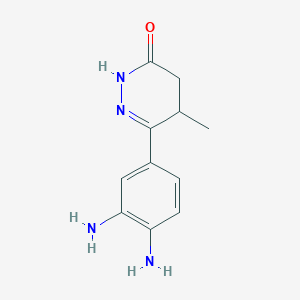

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

概要

説明

The compound "6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one" is a derivative of the pyridazinone class, which is known for its diverse pharmacological activities. Pyridazinones are heterocyclic compounds that have been extensively studied for their potential therapeutic effects, including antihypertensive, antiplatelet, and anti-inflammatory properties [8

科学的研究の応用

Pyridazinone Compounds as COX-2 Inhibitors

Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors, with ABT-963 being a prime example. This compound shows excellent selectivity, improved solubility, high oral anti-inflammatory potency, and gastric safety, making it a candidate for treating pain and inflammation associated with arthritis (Asif, 2016).

Antioxidant Capacity and Applications

The ABTS/PP decolorization assay is commonly used to measure antioxidant capacity. This review discusses the reaction pathways underlying the assay and highlights the specificity and relevance of coupling reactions in evaluating antioxidants, suggesting applications in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

High Energy Density Materials

High-nitrogen azine energetic materials, including pyrazine and tetrazine derivatives, have been explored for their potential in propellants, mixed explosives, and gas generators. These materials can improve burning rates, reduce sensitivity, and enhance detonation performance, highlighting their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Analytical Methods for Antioxidant Activity

This review presents critical insights into tests used to determine antioxidant activity, including their mechanisms, applicability, and the balance between advantages and disadvantages. The analysis of antioxidant capacity in complex samples is crucial for various fields, from food engineering to pharmacy (Munteanu & Apetrei, 2021).

特性

IUPAC Name |

3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSDHOPIGKDWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392501 | |

| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

CAS RN |

74150-02-0 | |

| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。